molecular formula C10H16O5 B8185326 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid

Cat. No.: B8185326
M. Wt: 216.23 g/mol
InChI Key: GCBUNLHQSIRILB-SCZZXKLOSA-N
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Description

2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid is a complex organic compound that features a dioxolane ring, a tert-butyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a strong base.

    Acetic Acid Moiety Addition: The acetic acid group can be added through esterification or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the dioxolane ring.

    Reduction: Reduction reactions can target the carbonyl group within the dioxolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tert-butyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Possible applications in drug development and pharmaceutical research.

    Industry: Use in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)propanoic acid
  • 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)butanoic acid

Uniqueness

The unique combination of the dioxolane ring, tert-butyl group, and acetic acid moiety distinguishes 2-((2S,4S)-2-(tert-Butyl)-4-methyl-5-oxo-1,3-dioxolan-4-yl)acetic acid from other similar compounds. This unique structure may confer specific chemical properties and reactivity that are valuable in various applications.

Properties

IUPAC Name

2-[(2S,4S)-2-tert-butyl-4-methyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-9(2,3)8-14-7(13)10(4,15-8)5-6(11)12/h8H,5H2,1-4H3,(H,11,12)/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUNLHQSIRILB-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)OC(O1)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)O[C@H](O1)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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